molecular formula C15H21BrN2O2 B1279774 1-Boc-4-(4-Bromophenyl)piperazine CAS No. 352437-09-3

1-Boc-4-(4-Bromophenyl)piperazine

Cat. No.: B1279774
CAS No.: 352437-09-3
M. Wt: 341.24 g/mol
InChI Key: QKIPWYSRBGTXRG-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Bromophenyl)piperazine is a chemical compound with the molecular formula C15H21BrN2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a tert-butoxycarbonyl (Boc) group and a bromophenyl group. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural properties .

Preparation Methods

Chemical Reactions Analysis

1-Boc-4-(4-Bromophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It participates in Buchwald-Hartwig and Suzuki-Miyaura coupling reactions to form carbon-nitrogen and carbon-carbon bonds, respectively.

    Reduction Reactions: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Major products formed from these reactions include various substituted piperazines and complex organic molecules used in pharmaceutical research .

Scientific Research Applications

Pharmaceutical Development

1-Boc-4-(4-bromophenyl)piperazine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to interact with specific receptors in the brain positions it as a potential candidate for treating conditions such as depression and anxiety .

Drug Design

In drug design, this compound is utilized to create novel therapeutic agents. Researchers leverage its interactions with neurotransmitter systems to develop ligands that can modulate receptor activity. For instance, studies have shown that derivatives of this compound can inhibit GABA transporters, contributing to the development of multi-target directed ligands aimed at treating anxiety and depression .

Biological Studies

The compound is employed in biological assays to investigate the effects of piperazine derivatives on cell signaling pathways. These studies are essential for understanding disease mechanisms, particularly in cancer research where apoptosis pathways are targeted. The inhibition of Bcl-2 and Bcl-xL proteins by derivatives of this compound has been linked to increased apoptosis in cancer cells, suggesting therapeutic potential in oncology .

Material Science

In material science, this compound is explored for creating novel materials with specific electronic or optical properties. Its unique structure allows researchers to develop sensors and other advanced technologies that require precise material characteristics .

Research on Drug Delivery Systems

The compound's structure also facilitates research into targeted drug delivery systems. By modifying its chemical properties, scientists aim to enhance the efficacy of therapeutic agents while minimizing side effects. This application is particularly relevant in developing treatments for chronic diseases where localized delivery can improve patient outcomes .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves reacting 1-Boc-piperazine with 4-bromobenzyl chloride under basic conditions. This reaction can be carried out using solvents like dichloromethane or tetrahydrofuran, with bases such as potassium carbonate or sodium hydroxide facilitating nucleophilic substitution. The compound is also involved in various chemical reactions including:

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles.
  • Coupling Reactions: It participates in Buchwald-Hartwig and Suzuki-Miyaura coupling reactions.
  • Reduction Reactions: The Boc protecting group can be removed to yield the free amine.

These reactions are vital for synthesizing more complex molecules used in pharmaceutical research .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study highlighted its role as a building block for synthesizing dual Bcl-2/Bcl-xL inhibitors, showcasing its potential in cancer therapy through apoptosis induction.
  • Another research focused on designing multi-target ligands based on this compound for treating psychiatric disorders, emphasizing its importance in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Bromophenyl)piperazine involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at the bromophenyl site. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction sites is necessary .

Comparison with Similar Compounds

1-Boc-4-(4-Bromophenyl)piperazine is unique due to its dual functional groups, which provide versatility in chemical reactions. Similar compounds include:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

1-Boc-4-(4-Bromophenyl)piperazine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H21BrN2O2
  • Molecular Weight : 337.25 g/mol
  • CAS Number : 352437-00-1

This compound exhibits various mechanisms of action, primarily through its interaction with neurotransmitter systems and potential anticancer properties. Research indicates that it may act as a ligand for certain receptors in the central nervous system, influencing neurotransmitter release and uptake.

Biological Activities

1. Antidepressant Effects
Research has shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through serotonin and dopamine pathways, which are crucial for mood regulation.

2. Anticancer Activity
Studies have indicated that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. The compound's ability to disrupt cellular processes in cancer cells makes it a candidate for further investigation as an anticancer agent.

3. Antinematodal Activity
Preliminary studies suggest that this compound may also have potential as an antinematodal agent, targeting parasitic nematodes. The mechanism appears to involve disruption of neuromuscular function in the parasites, although further studies are required to elucidate the exact pathways involved.

Case Studies

  • Cell Line Studies
    A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The IC50 values (the concentration required to inhibit cell growth by 50%) varied among different cell lines, indicating selective efficacy.
  • Apoptosis Induction
    In vitro assays revealed that treatment with the compound led to increased levels of apoptotic markers such as cleaved PARP and activated caspases, confirming its role in promoting apoptosis in malignant cells.

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionReference
AntidepressantModulation of serotonin and dopamine pathways
AnticancerInduction of apoptosis via caspase activation
AntinematodalDisruption of neuromuscular function in nematodes

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Boc-4-(4-Bromophenyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via coupling reactions between benzoic acid derivatives and piperazine intermediates. For example, 1-(4-methoxyphenyl)piperazine derivatives are synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent in anhydrous dichloromethane under nitrogen . Optimizing stoichiometric ratios (e.g., 1:1.2 for acid:piperazine) and reaction time (12–24 hours) can improve yields (41–92%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
  • Data :

CompoundYield (%)Purity (%)Reference
This compound83–92>95

Q. How can the crystal structure of this compound be resolved, and what tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker D8 Quest diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy . Disorder in substituents (e.g., bromophenyl groups) requires multi-site occupancy modeling .
  • Key Parameters :

  • Space group: P-1 (common for piperazine derivatives) .
  • Hydrogen bonding: C–H⋯O interactions stabilize supramolecular assemblies .

Q. What analytical techniques are validated for quantifying this compound in complex mixtures?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS (EI mode, m/z 241 for molecular ion) are standard . Use of deuterated internal standards (e.g., d5-pramipexole) improves quantification accuracy in biological matrices .
  • Validation Metrics :

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL
Recovery95–105%

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) to the bromophenyl group affect the compound’s biological activity and supramolecular assembly?

  • Methodology : Compare analogs (e.g., 4-chloro, 4-fluoro) using in vitro assays (e.g., receptor binding) and SC-XRD. For example, 4-bromo substitution enhances π-stacking interactions in crystals, while 4-chloro derivatives exhibit stronger C–H⋯O hydrogen bonds .
  • Data :

SubstituentBiological Activity (IC50, nM)Supramolecular Feature
Br120 ± 5 (σ1 receptor)π-stacking dominance
Cl95 ± 7C–H⋯O networks

Q. What computational strategies predict the metabolic pathways and toxicity profile of this compound?

  • Methodology : Use QSAR models (e.g., ADMET Predictor) and density functional theory (DFT) to simulate cytochrome P450-mediated oxidation. Experimental validation via hepatic microsomal assays identifies primary metabolites (e.g., debrominated or hydroxylated products) .
  • Key Findings :

  • Predominant CYP3A4 metabolism (80% contribution) .
  • LogP = 2.8 (experimental) vs. 2.6 (predicted) indicates moderate lipophilicity .

Q. How does the compound behave in multi-component crystalline systems, and can co-crystallization enhance solubility or stability?

  • Methodology : Co-crystallize with pharmaceutically relevant co-formers (e.g., succinic acid) and analyze via SC-XRD and dissolution testing. For example, co-crystals with carboxylic acids improve aqueous solubility by 3-fold via hydrogen-bonded networks .
  • Data :

Co-formerSolubility (mg/mL)Stability (TGA onset, °C)
None0.5180
Succinic acid1.5210

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPWYSRBGTXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473892
Record name Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352437-09-3
Record name Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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